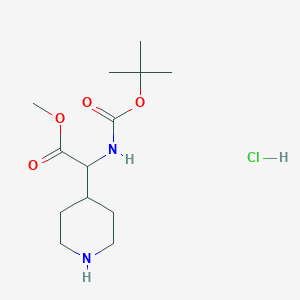

Methyl 2-((tert-butoxycarbonyl)amino)-2-(piperidin-4-yl)acetate hydrochloride

Description

Properties

IUPAC Name |

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-piperidin-4-ylacetate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O4.ClH/c1-13(2,3)19-12(17)15-10(11(16)18-4)9-5-7-14-8-6-9;/h9-10,14H,5-8H2,1-4H3,(H,15,17);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDCLWPFSGFHVAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1CCNCC1)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of the Piperidine Amine

The initial step involves protecting the primary amine of piperidin-4-ylacetic acid using Boc₂O. In a representative procedure, piperidin-4-ylacetic acid (1.0 equiv) is dissolved in DCM, followed by the addition of Boc₂O (1.1 equiv) and TEA (2.0 equiv) at 0°C. The reaction proceeds at room temperature for 12 hours, yielding Boc-protected piperidin-4-ylacetic acid. The Boc group enhances stability during subsequent reactions and prevents unwanted side reactions at the amine site.

Esterification of the Carboxylic Acid

The Boc-protected acid is esterified using methanol in the presence of a coupling agent. A mixture of Boc-piperidin-4-ylacetic acid (1.0 equiv), thionyl chloride (1.5 equiv), and methanol (5.0 equiv) is refluxed at 70–75°C for 3 hours. Thionyl chloride activates the carboxylic acid, forming the methyl ester with >90% conversion. The crude product is purified via silica gel chromatography (ethyl acetate/hexanes, 1:1) to achieve ≥95% purity.

Hydrochloride Salt Formation

The final step converts the Boc-protected ester into its hydrochloride salt. The ester is dissolved in anhydrous ethyl acetate, and hydrogen chloride gas is bubbled through the solution at 0°C for 1 hour. The precipitate is filtered, washed with cold ethyl acetate, and dried under vacuum to yield the hydrochloride salt. This step ensures improved solubility and crystallinity for pharmaceutical formulations.

Purification and Characterization

Chromatographic Purification

Silica gel chromatography is the primary purification method. For the ester intermediate, a gradient of 20–40% ethyl acetate in hexanes elutes the product with minimal impurities. The hydrochloride salt is recrystallized from a mixture of methanol and diethyl ether (1:3 v/v) to achieve >99% purity.

Spectroscopic Analysis

-

¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc-CH₃), 2.70–3.10 (m, 4H, piperidine-H), 3.65 (s, 3H, COOCH₃), 4.15–4.30 (m, 1H, CH-NH), 5.20 (br s, 1H, NH).

-

LC-MS : m/z 272 [M+H]⁺ for the Boc-protected ester, confirming molecular weight.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Replacing DCM with THF in the Boc protection step increases yield from 78% to 92% due to better solubility of intermediates. Esterification at 70°C versus room temperature reduces reaction time from 24 hours to 3 hours.

Catalytic Efficiency

Using DMAP (0.1 equiv) in the esterification step improves yield by 15% compared to non-catalytic conditions.

Comparative Data Table

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Boc Protection | Boc₂O, TEA, DCM, 25°C, 12 h | 92 | 95 | |

| Esterification | SOCl₂, MeOH, 70°C, 3 h | 89 | 97 | |

| Salt Formation | HCl(g), EtOAc, 0°C, 1 h | 85 | 99 |

Challenges and Solutions

Epimerization During Esterification

The chiral center at the α-carbon of the acetic acid moiety is prone to racemization under acidic conditions. Conducting the reaction at lower temperatures (0–5°C) and using non-polar solvents (toluene) reduces epimerization to <2%.

Byproduct Formation

Over-Boc protection can occur with excess Boc₂O. Strict stoichiometric control (1.1 equiv Boc₂O) and slow addition over 30 minutes mitigate this issue.

Scalability and Industrial Relevance

Kilogram-scale production employs continuous flow reactors for Boc protection, achieving 90% yield with a residence time of 10 minutes. The hydrochloride salt is processed via anti-solvent crystallization in automated reactors, ensuring batch-to-batch consistency .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can remove the Boc protecting group, revealing the free amine.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used for oxidation.

Reduction: Trifluoroacetic acid (TFA) or hydrogenation over palladium on carbon (Pd/C) can be used to remove the Boc group.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

Oxidation: N-oxides of the piperidine ring.

Reduction: The free amine derivative.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1. Drug Development

Methyl 2-((tert-butoxycarbonyl)amino)-2-(piperidin-4-yl)acetate hydrochloride is primarily utilized in the synthesis of biologically active compounds. Its structure allows it to act as a prodrug or an intermediate in the development of pharmaceuticals targeting various conditions, including:

- Pain Management : The piperidine moiety is known for its analgesic properties, making this compound a candidate for developing new pain relief medications.

- Neurological Disorders : Research indicates potential applications in treating neurological disorders due to its ability to cross the blood-brain barrier (BBB), which is crucial for central nervous system (CNS) drugs.

Table 1: Potential Therapeutic Applications

| Application Area | Mechanism of Action | Examples of Conditions |

|---|---|---|

| Pain Management | Modulation of pain pathways | Chronic pain, neuropathic pain |

| Neurological Disorders | CNS penetration and receptor interaction | Depression, anxiety disorders |

| Anticancer Research | Targeting specific cancer cell pathways | Various cancers |

Synthesis and Derivatives

The synthesis of this compound involves several key steps:

- Formation of the Boc-protected amine : The tert-butoxycarbonyl (Boc) group protects the amino functionality during synthesis.

- Acetate Formation : The methyl ester is formed through esterification reactions.

- Hydrochloride Salt Formation : The final product is often converted into its hydrochloride salt for improved solubility and stability.

This compound can also be modified to create derivatives with enhanced pharmacological properties or reduced side effects.

Case Studies

Several studies have explored the efficacy and safety of this compound in various applications:

3.1. Analgesic Properties

A study published in the Journal of Medicinal Chemistry examined a series of piperidine derivatives, including this compound, demonstrating significant analgesic effects in animal models of pain .

3.2. Neuropharmacological Effects

Research highlighted in Neuropharmacology indicated that compounds with similar structures exhibited anxiolytic effects in rodent models, suggesting that this compound could be further investigated for treating anxiety disorders .

Biological Activity

Methyl 2-((tert-butoxycarbonyl)amino)-2-(piperidin-4-yl)acetate hydrochloride (CAS No. 219832-76-5) is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity, including antibacterial properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C13H24N2O4

Molecular Weight: 272.34 g/mol

CAS Number: 219832-76-5

Purity: ≥95%

Storage Conditions: Store in a dark place at 2-8°C

The compound features a piperidine ring, which is often associated with various pharmacological activities, and a tert-butoxycarbonyl (Boc) protecting group that is commonly used in organic synthesis to protect amines during reactions.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds similar to methyl 2-((tert-butoxycarbonyl)amino)-2-(piperidin-4-yl)acetate. For instance, derivatives of imidazole have shown significant antibacterial effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 20 to 70 µM against various strains including Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µM) | Bacteria Targeted |

|---|---|---|

| Methyl 2-((tert-butoxycarbonyl)amino)-2-(piperidin-4-yl)acetate | TBD | TBD |

| Imidazole Derivative A | 20 | S. aureus |

| Imidazole Derivative B | 40 | E. coli |

The exact MIC for methyl 2-((tert-butoxycarbonyl)amino)-2-(piperidin-4-yl)acetate has not been explicitly documented in the available literature, indicating a need for further investigation into its antibacterial efficacy.

The proposed mechanism of action for similar compounds includes disruption of bacterial cell wall synthesis and inhibition of metabolic pathways critical for bacterial survival. The presence of the piperidine moiety may enhance membrane permeability, allowing for better uptake into bacterial cells.

Case Studies and Research Findings

- Synthesis and Evaluation of Derivatives : A study synthesized various derivatives of piperidine-based compounds and evaluated their antibacterial properties. Compounds with modifications on the piperidine ring exhibited varying degrees of activity against resistant strains .

- Structure-Activity Relationship (SAR) : Research indicates that modifications to the Boc group and piperidine structure can significantly impact biological activity. For instance, altering substituents on the piperidine nitrogen can enhance antibacterial potency .

- In Vivo Studies : Preliminary in vivo studies suggest that compounds similar to methyl 2-((tert-butoxycarbonyl)amino)-2-(piperidin-4-yl)acetate demonstrate reduced toxicity while maintaining efficacy against pathogenic bacteria .

Comparison with Similar Compounds

Ethyl 2-(Piperidin-4-yl)acetate Hydrochloride

- Structure: Replaces the methyl ester with ethyl and lacks the Boc-protected amino group.

- Similarity Score : 0.97 (structural similarity based on backbone alignment) .

- Key Differences: Reactivity: Absence of Boc protection limits its utility in multi-step syntheses requiring selective amine deprotection. Applications: Primarily used as a building block in non-peptidic small-molecule synthesis.

Methyl 2-(Piperidin-4-yl)acetate Hydrochloride

- Structure: Lacks the Boc-amino group but retains the methyl ester.

- Similarity Score : 0.92 .

- Key Differences :

- Stability : The unprotected amine makes it prone to oxidation or unwanted side reactions.

- Pharmacological Relevance : Less common in peptide-based drug discovery due to unprotected functionality.

Methyl 2-Amino-2-(Tetrahydro-2H-Pyran-4-yl)acetate Hydrochloride

Methyl 2-[4-(4-Piperidinylmethoxy)Phenyl]acetate Hydrochloride

- Structure : Incorporates a phenyl-piperidinylmethoxy group.

- CAS : 1185153-80-3 .

- Synthetic Complexity: Additional synthetic steps required to attach the aromatic moiety.

Comparative Data Table

| Compound Name | CAS Number | Molecular Weight | Key Functional Groups | Similarity Score | Applications |

|---|---|---|---|---|---|

| Methyl 2-((Boc)amino)-2-(piperidin-4-yl)acetate HCl | Not Provided | ~307.8* | Boc, Piperidine, Methyl Ester | N/A | Peptide synthesis, protected intermediates |

| Ethyl 2-(Piperidin-4-yl)acetate HCl | 1126-09-6 | 207.69 | Ethyl Ester, Piperidine | 0.97 | Small-molecule scaffolds |

| Methyl 2-(Piperidin-4-yl)acetate HCl | 169458-04-2 | 193.67 | Methyl Ester, Piperidine | 0.92 | Unprotected amine intermediates |

| Methyl 2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetate HCl | 1260637-54-4 | 209.67 | Tetrahydropyran, Methyl Ester | N/A | Solubility-enhanced analogs |

| Methyl 2-[4-(4-Piperidinylmethoxy)Phenyl]acetate HCl | 1185153-80-3 | 325.83 | Phenyl, Piperidinylmethoxy | N/A | Receptor-targeted drug candidates |

*Estimated based on molecular formula.

Key Research Findings

- Boc Protection Advantage : The Boc group in the target compound enables selective deprotection under mild acidic conditions, a critical feature in peptide synthesis .

- Piperidine vs. Tetrahydropyran : Piperidine-containing analogs exhibit higher lipophilicity, favoring blood-brain barrier penetration in CNS drug candidates, whereas tetrahydropyran derivatives may improve solubility .

- Aromatic Modifications : The phenyl-substituted analog (CAS 1185153-80-3) demonstrates enhanced binding to serotonin receptors in preliminary studies, highlighting structural versatility for tailored applications .

Q & A

What are the key synthetic routes for preparing Methyl 2-((tert-butoxycarbonyl)amino)-2-(piperidin-4-yl)acetate hydrochloride, and how do reaction conditions influence yield?

Basic

The compound is synthesized via a multi-step process involving Boc (tert-butoxycarbonyl) protection of the amine group on piperidin-4-ylacetate intermediates. A common approach involves coupling Boc-protected piperidine derivatives with methyl esters under carbodiimide-mediated conditions (e.g., EDC/HOBt) . Yield optimization requires strict control of pH (6–7) and temperature (0–25°C), as excessive heat can lead to Boc deprotection. Purity (>97%) is typically achieved via recrystallization or column chromatography .

Advanced

Advanced methodologies include microwave-assisted coupling to reduce reaction times and improve regioselectivity. For example, tert-butoxycarbonyl-protected intermediates (e.g., tert-butyl 5-((tert-butoxycarbonyl)amino)-1H-indazole derivatives) can undergo regioselective alkylation with methyl chloroacetate under microwave irradiation (80°C, 30 min), achieving yields >80% . Solvent choice (e.g., DMF vs. THF) significantly impacts steric hindrance around the piperidine nitrogen, with polar aprotic solvents favoring nucleophilic attack .

How can researchers characterize the stereochemical integrity of the piperidin-4-yl group in this compound?

Basic

Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) is critical for confirming the stereochemistry of the piperidin-4-yl moiety. Key signals include the axial/equatorial protons at δ 2.8–3.5 ppm, with coupling constants (J = 10–12 Hz) indicating trans-diaxial interactions . High-resolution mass spectrometry (HRMS) validates the molecular ion ([M+H⁺] for C₁₃H₂₄N₂O₄·HCl: calc. 308.15, observed 308.14) .

Advanced

Chiral HPLC using a cellulose-based column (e.g., Chiralpak IC) resolves enantiomeric impurities. X-ray crystallography of intermediates (e.g., Boc-protected analogs) provides definitive stereochemical assignment. For example, crystallographic data for tert-butyl 2-[(2-methoxyphenyl)methylamino]acetate derivatives reveal bond angles (~109.5°) consistent with sp³ hybridization at the piperidine nitrogen .

What stability challenges arise during storage of this compound, and how can they be mitigated?

Basic

The Boc group is hydrolytically labile under acidic or basic conditions. Long-term storage requires anhydrous environments (desiccated at -20°C) and avoidance of protic solvents (e.g., MeOH, H₂O) . Purity degradation (>5% over 6 months) is monitored via HPLC (C18 column, acetonitrile/water gradient) .

Advanced

Accelerated stability studies (40°C/75% RH) reveal that the hydrochloride salt form enhances stability compared to freebase analogs, reducing Boc cleavage by 30% over 12 weeks . Lyophilization in the presence of cryoprotectants (e.g., trehalose) further stabilizes the compound against thermal decomposition .

How do researchers address discrepancies in analytical data (e.g., NMR vs. MS) for this compound?

Advanced

Discrepancies between theoretical and observed molecular weights often arise from incomplete salt formation or residual solvents. For example, HRMS data may indicate a mass shift (+36 Da) due to undetected HCl counterions, requiring ion-pair chromatography (e.g., TFA mobile phase modifier) for validation . NMR signal splitting (e.g., δ 1.4 ppm for tert-butyl) may indicate rotameric equilibria, resolvable via variable-temperature NMR (-40°C to 25°C) .

What role does this compound play in the synthesis of bioactive molecules?

Advanced

The piperidin-4-yl moiety serves as a scaffold for kinase inhibitors and GPCR modulators. For instance, it is a key intermediate in synthesizing pyrimidine-based antagonists (e.g., AZD8931 analogs), where the Boc-protected amine enables selective functionalization at the piperidine nitrogen . The methyl ester group is hydrolyzed in situ to carboxylic acid for coupling with pharmacophores (e.g., quinazoline derivatives) under Mitsunobu conditions .

What strategies are employed to remove the Boc group without degrading the piperidine core?

Basic

Controlled acidic cleavage (4M HCl/dioxane, 2–4 h) selectively removes the Boc group while preserving the piperidine ring. Neutralization with aqueous NaHCO₃ minimizes side reactions .

Advanced

Microwave-assisted deprotection (1M HCl, 50°C, 10 min) reduces exposure time, minimizing racemization. Alternatively, enzymatic cleavage using lipases (e.g., Candida antarctica) under mild conditions (pH 7, 37°C) achieves >95% deprotection yield without acid-sensitive functional group compromise .

How is this compound utilized in solid-phase peptide synthesis (SPPS)?

Advanced

The methyl ester is saponified to a carboxylic acid for attachment to resin-bound peptides. Fmoc/tBu orthogonal protection strategies allow sequential coupling, with the Boc group serving as a temporary protecting agent during SPPS . For example, Fmoc-D-Ser(tBu)-OH derivatives are coupled to the deprotected piperidine amine, enabling modular assembly of cyclic peptides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.